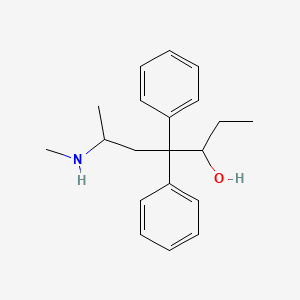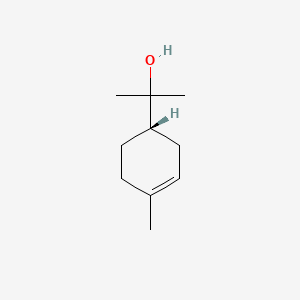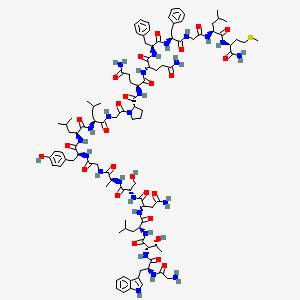
Galantide
Descripción general
Descripción
Galantide is a chimeric peptide obtained from amino acids 1-13 of galanin attached to the C-terminal fragment of bradykinin . It has been found to improve social memory in ‘social recognition’ tests when administered at doses varying from 6-6000nmoles . This compound causes widespread antagonism to the action of galanin and reversibly blocks the neuronal actions of galanin in a dose-dependent manner . It inhibits the release of acetylcholine, reduces the response to galanin in the hypothalamus, and blocks the effect of galanin on glucose-induced insulin secretion .
Synthesis Analysis
This compound is a peptide consisting of fragments of galanin and substance P . It recognizes two classes of galanin binding sites (KD <0.1 nM and 6 nM) in the rat hypothalamus . This compound dose-dependently (IC50 =1.0 nM) antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .Molecular Structure Analysis
The molecular formula of this compound is C104H151N25O26S . The sequence of this compound is {GLY} {TRP} {THR} {LEU} {ASN} {SER} {ALA} {GLY} {TYR} {LEU} {LEU} {GLY} {PRO} {GLN} {GLN} {PHE} {PHE} {GLY} {LEU} {MET} .Physical And Chemical Properties Analysis
This compound is a white powder . Its molecular weight is 2199.53 . It is soluble in water .Aplicaciones Científicas De Investigación
Modulación de las Acciones Gástricas
Galantide juega un papel fundamental en la compleja interacción de nuestro sistema digestivo . Impacta las secreciones gástricas y la motilidad, lo que presenta una fascinante intersección de la salud gastrointestinal .
Procesos de Memoria
This compound también influye en nuestros sistemas cognitivos. Tiene una doble influencia en los procesos de memoria, lo que podría tener implicaciones potenciales en la mejora cognitiva y el tratamiento de los trastornos relacionados con la memoria .
Implicaciones Terapéuticas para los Trastornos Gastrointestinales
Dado su papel en la regulación de las secreciones gástricas y la motilidad, this compound podría ser fundamental en el manejo de diversas afecciones digestivas, como el síndrome del intestino irritable (SII), las úlceras pépticas y el reflujo gastroesofágico .
Interacción con Hormonas y Neuronas Cerebrales
This compound interactúa con las hormonas y neuronas cerebrales, influyendo en la formación y recuperación de la memoria . Esta interacción podría utilizarse potencialmente en el tratamiento de las deficiencias cognitivas .
Regeneración Periodontal
This compound se ha utilizado como un novedoso agente de recubrimiento de andamios para la curación y regeneración de tejidos craneofaciales . Promueve la proliferación celular y la síntesis de matriz, y se ha asociado con depósitos de tejido óseo mineralizado .
Estimulación de la Hormona Luteinizante Pituitaria
Se empleó un antagonista específico del receptor de this compound para evaluar el papel de this compound endógeno en la liberación episódica basal y fásica de LH en ratas . Esto sugiere un posible papel de this compound en la regulación endocrina .
Mecanismo De Acción
Target of Action
Galantide is a synthetic peptide that is a hybrid of two naturally occurring hormones: gastrin and somatostatin . It interacts with the receptors of both parent hormones, allowing it to modulate their activities . This compound recognizes two classes of galanin binding sites in the rat hypothalamus .
Mode of Action
This compound’s mechanism of action within the digestive system is a fascinating display of biological regulation. By modulating the activity of its parent hormones, gastrin and somatostatin, this compound plays a crucial role in managing gastric secretions and the movement of the gastrointestinal tract . It dose-dependently antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .
Biochemical Pathways
This compound influences both the gastrin and somatostatin receptors, impacting several hormonal pathways . In the digestive system, it modulates gastric secretions and motility, helping to regulate processes such as digestion and nutrient absorption .
Pharmacokinetics
This compound is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The reduction of GalR1 mRNA via null mutation or injection of the GalR1 antagonist, this compound, prior to kainate-induced status epilepticus induces hippocampal damage in a mouse strain known to be highly resistant to kainate-induced neuronal injury . Intrathecal administration of galanin reduced the morphine dose required for the suppression of the flexor reflex, and the further administration of the galanin antagonists’ this compound and M-35 almost completely abolished the antinociceptive effect of morphine .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJVPDIYKRJSM-GKPUQKAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H151N25O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160714 | |
| Record name | Galantide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138579-66-5 | |
| Record name | Galantide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



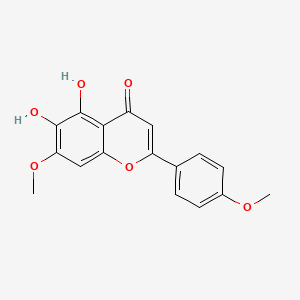
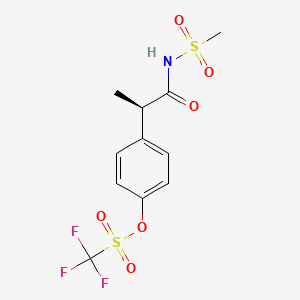
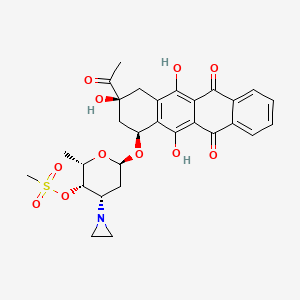

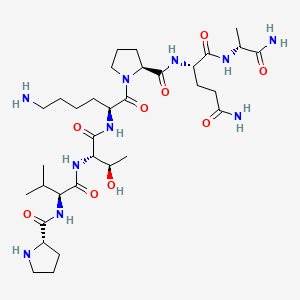
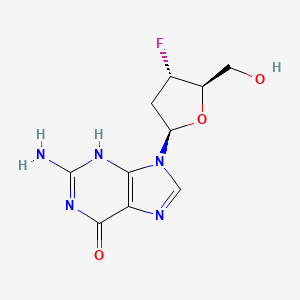
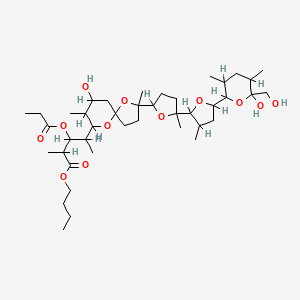

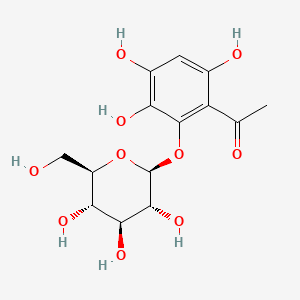

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
